7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0862507
InChI: InChI=1S/C18H12N4O3S/c23-17-15(11-4-2-1-3-5-11)19-20-18-22(17)21-16(26-18)12-6-7-13-14(10-12)25-9-8-24-13/h1-7,10H,8-9H2
SMILES: C1COC2=C(O1)C=CC(=C2)C3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5
Molecular Formula: C18H12N4O3S
Molecular Weight: 364.4 g/mol

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

CAS No.:

Cat. No.: VC0862507

Molecular Formula: C18H12N4O3S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one -

Specification

Molecular Formula C18H12N4O3S
Molecular Weight 364.4 g/mol
IUPAC Name 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Standard InChI InChI=1S/C18H12N4O3S/c23-17-15(11-4-2-1-3-5-11)19-20-18-22(17)21-16(26-18)12-6-7-13-14(10-12)25-9-8-24-13/h1-7,10H,8-9H2
Standard InChI Key YUMFFFSIDVNTGW-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator